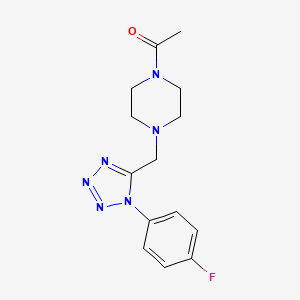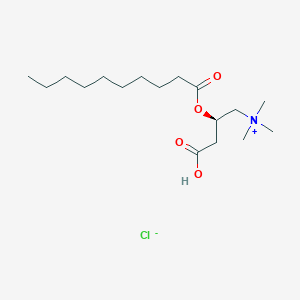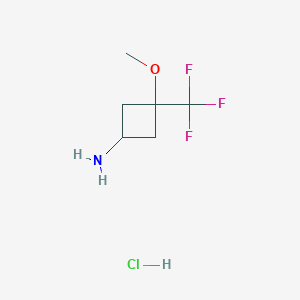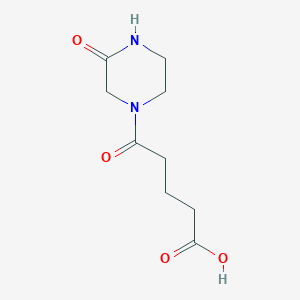
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.Molecular Structure Analysis
The InChI code for 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is 1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) and the InChI key is OTMZYGMITILGKO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Physical And Chemical Properties Analysis
The molecular weight of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is 214.22 . It is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Derivatives of 5-oxo-pentanoic acid, such as lorglumide, represent a new class of cholecystokinin (CCK) antagonists with significant pharmacological properties. Lorglumide exhibits high affinity for pancreatic CCK receptors, acting as a competitive, specific, and potent antagonist affecting the smooth muscles of the gall bladder, ileum, and pancreatic secretion processes. Its efficacy in antagonizing gall bladder contraction and protecting against pancreatitis suggests its utility as a diagnostic or therapeutic tool in human medicine when CCK involvement is suspected (Makovec et al., 1987).
Biochemical and Cellular Mechanisms
5-Oxo-ETE, a metabolite of arachidonic acid formed by 5-hydroxyeicosanoid dehydrogenase, acts as a potent chemoattractant for eosinophils and neutrophils. It stimulates various cellular responses, including actin polymerization, calcium mobilization, and integrin expression, mainly targeting eosinophils. Its mediation through a G-protein-coupled receptor (OXE receptor) positions it as a critical mediator in allergic diseases, potentially making the development of drugs targeting its formation or effects a viable therapeutic strategy (Powell & Rokach, 2005).
Anticancer Activity
The synthesis and evaluation of 5-(1,2-diselenolan-3-yl)pentanoic acid derivatives have demonstrated moderate anticancer activity against various human cancer cell lines, including breast MCF-7, leukemia HL-60, and cervix carcinoma HeLa cells. The minimum inhibitory concentrations (MICs) for these compounds indicate their potential as therapeutic agents in cancer treatment (Feng Xu, Zhenzhen Yang, Shi-jie Zhang, 2013).
Asthma and Allergic Diseases
The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor have been implicated in the pathophysiology of asthma. Targeting the OXE receptor with novel synthetic antagonists that block its activation by 5-oxo-ETE could provide a new therapeutic strategy for treating asthma and other eosinophilic diseases. This approach highlights the role of 5-oxo-ETE as a critical mediator in these conditions and the potential of OXE receptor antagonists in their management (Powell & Rokach, 2013).
Matrix Metalloproteinase-2 (MMP-2) Targeting
A derivative of pentanoic acid targeting MMP-2 has been shown to induce apoptosis in a chronic myeloid leukemia cell line. This highlights the potential of pentanoic acid derivatives in cancer therapy, particularly in targeting specific enzymes critical for cancer cell proliferation and metastasis (Mukherjee et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZYGMITILGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)
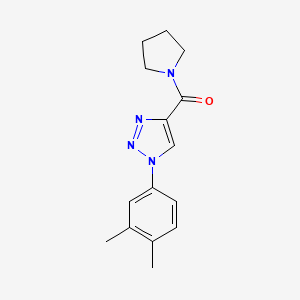
![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)
![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)
![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)

